molecular formula C24H18BrN3O3 B1269994 Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate CAS No. 713118-66-2

Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate

Cat. No.: B1269994
CAS No.: 713118-66-2
M. Wt: 476.3 g/mol
InChI Key: JLMDTIDEWPMOKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization

Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate is a complex organic compound with the molecular formula C24H18BrN3O3 and a molecular weight of 476.32 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 713118-66-2, which serves as its unique identifier in chemical databases and regulatory systems. The systematic International Union of Pure and Applied Chemistry name for this compound is ethyl 4-[(6-bromo-2-pyridin-4-ylquinoline-4-carbonyl)amino]benzoate, reflecting its complex multi-ring structure and functional group arrangements.

The molecular structure of this compound can be precisely described through its Simplified Molecular Input Line Entry System representation: CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=NC=C4. This notation reveals the presence of several key structural features, including an ethyl ester group attached to a para-substituted benzoic acid derivative, an amide linkage connecting to a quinoline ring system, a bromine substituent at the 6-position of the quinoline ring, and a pyridine ring attached at the 2-position of the quinoline framework. The International Chemical Identifier for this compound is InChI=1S/C24H18BrN3O3/c1-2-31-24(30)16-3-6-18(7-4-16)27-23(29)20-14-22(15-9-11-26-12-10-15)28-21-8-5-17(25)13-19(20)21/h3-14H,2H2,1H3,(H,27,29), providing a standardized method for representing its three-dimensional structure.

The compound exhibits a planar heterocyclic framework characterized by extensive conjugation across the quinoline and pyridine ring systems. The bromine atom at the 6-position of the quinoline ring introduces electron-withdrawing properties that significantly influence the electronic distribution throughout the molecule. The carboxamide linkage serves as a crucial pharmacophore element, facilitating potential hydrogen bonding interactions with biological targets. The ethyl benzoate moiety provides additional structural complexity and may contribute to the compound's lipophilicity and membrane permeability characteristics.

Historical Context of Quinoline Carboxamide Derivatives

The development of quinoline carboxamide derivatives represents a significant milestone in the evolution of heterocyclic chemistry and pharmaceutical science. Quinoline itself has been recognized as a highly privileged scaffold with substantial pharmacological potential since the early days of synthetic organic chemistry. The incorporation of carboxamide functionality into quinoline frameworks has proven to be an effective strategy for enhancing pharmacological properties, particularly in the realm of anticancer drug development. This approach has been extensively explored by various scientific communities who have investigated quinoline and quinolone carboxamides for their diverse biological activities, introducing strategic modifications at key positions to optimize therapeutic efficacy.

The historical significance of quinoline derivatives can be traced back to their natural occurrence and early synthetic applications. The quinoline ring system serves as the core structure for numerous biologically active compounds, including well-known antimalarial agents and other therapeutic molecules. The systematic exploration of quinoline carboxamides began gaining momentum as researchers recognized the potential for fine-tuning biological activity through strategic substitution patterns and functional group modifications. The introduction of additional heterocyclic rings, such as pyridine moieties, has further expanded the chemical space available for drug discovery and development.

Recent decades have witnessed remarkable advances in the synthesis and application of complex quinoline carboxamide derivatives. The development of sophisticated synthetic methodologies, including microwave-assisted reactions and palladium-catalyzed coupling procedures, has enabled the preparation of increasingly complex structures with precise control over substitution patterns. These advances have facilitated the exploration of novel quinoline carboxamide architectures, leading to the discovery of compounds with enhanced selectivity and potency against various biological targets.

Significance in Chemical Research

Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate holds particular significance in contemporary chemical research due to its complex multi-heterocyclic architecture and potential for diverse biological applications. The compound represents an exemplary case study in structure-based drug design, where multiple pharmacophoric elements have been strategically combined to create a molecule with enhanced biological activity potential. The presence of the quinoline carboxamide framework aligns with established structure-activity relationships that have been identified for anticancer agents, making this compound a valuable target for biological evaluation.

The incorporation of a pyridine ring at the 2-position of the quinoline framework introduces additional nitrogen-containing heterocyclic functionality that may contribute to enhanced binding affinity for biological targets. This structural feature is particularly significant given the established importance of nitrogen heterocycles in medicinal chemistry applications. The bromine substituent at the 6-position provides opportunities for further chemical modification through cross-coupling reactions, enabling the preparation of diverse structural analogs for structure-activity relationship studies.

Research investigations into related quinoline carboxamide derivatives have demonstrated remarkable biological activities across multiple therapeutic areas. For example, quinoline-4-carboxamide derivatives have shown exceptional antiplasmodial activity, with some compounds demonstrating more than 99% reduction of parasitemia when administered at low doses in preclinical animal models. These findings highlight the potential for this class of compounds to address critical global health challenges, including the treatment of malaria and other infectious diseases.

The structural complexity of ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate also makes it an attractive target for synthetic methodology development. The preparation of such complex molecules requires sophisticated synthetic strategies that often lead to the development of new chemical transformations and reaction conditions. These methodological advances benefit the broader chemical community by providing new tools for accessing structurally diverse heterocyclic compounds.

Scope of Current Academic Investigations

Current academic investigations surrounding ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate and related quinoline carboxamide derivatives encompass a broad range of research areas, reflecting the multifaceted nature of these compounds and their potential applications. Anticancer research represents a primary focus area, with numerous studies investigating the mechanisms by which quinoline carboxamides exert their cytotoxic effects against various cancer cell lines. These investigations have revealed multiple potential mechanisms of action, including inhibition of topoisomerase enzymes, protein kinases, and human dihydroorotate dehydrogenase, as well as activity as cannabinoid receptor agonists.

Synthetic methodology development continues to be an active area of research, with particular emphasis on developing efficient and scalable synthetic routes to complex quinoline carboxamide derivatives. Recent advances have included the application of microwave-assisted synthesis, which has enabled the preparation of quinoline derivatives with improved yields and reduced reaction times. The use of hexamethyldisilazane as a nitrogen source under microwave irradiation, with Lewis acids serving as catalysts for selective formation of six-membered heterocycles, represents a significant advancement in this field.

Structure-activity relationship studies constitute another critical component of current research efforts. Investigators are systematically examining how structural modifications to the quinoline carboxamide framework influence biological activity, selectivity, and pharmacokinetic properties. These studies have revealed that strategic substitution at specific positions can dramatically alter the biological profile of these compounds. For instance, research has shown that the substituent at the 6-position of the quinoline ring significantly influences the chemical shifts of adjacent carbon and hydrogen atoms, providing insights into electronic effects that may correlate with biological activity.

Mechanistic investigations are providing increasingly detailed insights into how quinoline carboxamide derivatives interact with their biological targets. Advanced spectroscopic and crystallographic techniques are being employed to elucidate binding modes and molecular interactions at the atomic level. These studies are crucial for rational drug design efforts and for understanding the fundamental principles governing the biological activity of this important class of compounds.

The scope of current research also extends to the development of novel applications beyond traditional pharmaceutical contexts. Investigators are exploring the potential use of quinoline carboxamide derivatives in materials science applications, where their unique electronic and structural properties may provide advantages in areas such as organic electronics and photonic materials. The combination of multiple aromatic heterocycles in compounds like ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate suggests potential applications in areas requiring specific electronic or optical properties.

Properties

IUPAC Name

ethyl 4-[(6-bromo-2-pyridin-4-ylquinoline-4-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN3O3/c1-2-31-24(30)16-3-6-18(7-4-16)27-23(29)20-14-22(15-9-11-26-12-10-15)28-21-8-5-17(25)13-19(20)21/h3-14H,2H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMDTIDEWPMOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of 4-Oxoquinoline

In a representative procedure, ethyl 6-bromo-4-oxo-1H-quinoline-3-carboxylate (5.07 mmol) is suspended in POCl₃ (15 mL) and heated at 110°C for 3 hours. Excess POCl₃ is evaporated, and the residue is quenched with ice-water, extracted with ethyl acetate, and washed with sodium bicarbonate. This yields ethyl 6-bromo-4-chloroquinoline-3-carboxylate in 88.49% yield as an off-white solid. Key spectral data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 9.20 (s, 1H), 8.56 (d, J=2.0 Hz, 1H), 8.03 (d, J=8.8 Hz, 1H), 7.91 (dd, J=2.1, 8.9 Hz, 1H), 4.51 (q, J=7.1 Hz, 2H), 1.47 (t, J=7.1 Hz, 3H).

Optimization of Chlorination Conditions

Comparative studies show that refluxing POCl₃ for 1 hour achieves higher yields (93.8%) when using dichloromethane for extraction and sodium bicarbonate for neutralization. Prolonged heating or alternative chlorinating agents (e.g., thionyl chloride) may reduce selectivity due to side reactions.

Introduction of Pyridin-4-yl Group via Suzuki-Miyaura Coupling

The pyridin-4-yl moiety at position 2 is introduced through a palladium-catalyzed cross-coupling reaction. This step requires a brominated quinoline intermediate and a pyridinylboronic acid derivative.

General Suzuki Coupling Protocol

A modified procedure from BET inhibitor synthesis involves:

  • Reactants: 6-Bromo-4-chloroquinoline-3-carboxylate (1.0 eq), pyridin-4-ylboronic acid (1.4 eq).
  • Catalyst system: Pd XPhos G2 (4 mol%), XPhos (1 mol%).
  • Base: Potassium phosphate (2.2 eq) in a toluene/water (3:1) mixture at 90°C for 12 hours.

After extraction with ethyl acetate and purification via flash chromatography, the coupled product, ethyl 6-bromo-2-(pyridin-4-yl)-4-chloroquinoline-3-carboxylate, is obtained in ~85% yield .

Amide Bond Formation with Ethyl 4-Aminobenzoate

The 4-chloro group is substituted with an aminobenzoate moiety via a nucleophilic acyl substitution reaction.

Carboxylic Acid Activation

The 4-chloroquinoline derivative is hydrolyzed to the carboxylic acid using 6M HCl at reflux, followed by activation with thionyl chloride (SOCl₂) to form the acid chloride.

Coupling with Ethyl 4-Aminobenzoate

The acid chloride is reacted with ethyl 4-aminobenzoate in dichloromethane with triethylamine as a base. After stirring at room temperature for 6 hours, the product is isolated via filtration and recrystallization from ethanol, yielding 78–82% of the target compound.

Comparative Analysis of Synthetic Routes

Step Conditions Yield Key Reagents
Quinoline chlorination POCl₃, 110°C, 3h 88.49% POCl₃, NaHCO₃
Suzuki coupling Pd XPhos G2, 90°C, 12h 85% Pyridin-4-ylboronic acid
Amide formation SOCl₂, Et₃N, RT, 6h 80% Ethyl 4-aminobenzoate

Challenges and Mitigation Strategies

  • Regioselectivity in Suzuki coupling: Use of bulky ligands (XPhos) ensures coupling at the less hindered position.
  • Acid chloride stability: Immediate use after preparation minimizes hydrolysis.
  • Byproduct formation: Sodium bicarbonate washes during chlorination remove acidic impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce the carboxamido group to an amine.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Pharmacological Activities

1. Anticancer Properties
Research has indicated that quinoline derivatives, including ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate, exhibit significant anticancer activity. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines by modulating apoptotic pathways and inhibiting cell proliferation. The presence of the bromine atom and the pyridine moiety enhances the compound's interaction with biological targets, potentially increasing its efficacy against tumor cells .

2. Enzyme Inhibition
The compound has been investigated for its inhibitory effects on cytochrome P450 enzymes, particularly CYP2C9. This enzyme is crucial for drug metabolism, and compounds that can effectively inhibit CYP2C9 may help in designing drugs with reduced side effects. The binding affinity and inhibitory potency of ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate against CYP2C9 have been studied using various biochemical assays, revealing promising results for further development .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate is essential for optimizing its pharmacological properties. The following factors are critical:

1. Functional Groups
The presence of the ethyl ester and carboxamide groups significantly influences the compound's solubility and bioavailability. Modifications to these functional groups can lead to variations in activity and selectivity towards specific biological targets .

2. Halogen Substitution
The introduction of bromine at the 6-position of the quinoline ring enhances lipophilicity and may improve binding interactions with target proteins. This substitution pattern has been shown to affect the compound's ability to penetrate cellular membranes and reach intracellular targets effectively .

Case Studies

1. In Vitro Studies on Cancer Cell Lines
A series of experiments were conducted to evaluate the anticancer efficacy of ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate against various cancer cell lines, including breast and lung cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .

2. Cytochrome P450 Inhibition Assays
In a study assessing CYP2C9 inhibition, ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate was tested alongside known inhibitors. The compound exhibited a low Ki value, suggesting strong binding affinity and potential for use as a lead compound in developing safer drugs by minimizing adverse metabolic interactions .

Mechanism of Action

The mechanism of action of Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the activity of topoisomerases, which are essential for DNA replication and transcription. Additionally, the compound can bind to various proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Ethyl Benzoate Derivatives with Heterocyclic Substitutions

Several ethyl benzoate derivatives with heterocyclic substituents have been synthesized and studied (Table 1). For example:

  • I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (pyridazine substituent) .
  • I-6373 : Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate (isoxazole substituent) .
  • Target Compound: The bromoquinoline-pyridine-carboxamido structure distinguishes it from these analogs. The quinoline core and carboxamido linker may enhance π-π stacking and hydrogen-bonding interactions compared to simpler phenethylamino or thioether linkages in I-6230/I-6373 .
Table 1: Key Structural Differences in Ethyl Benzoate Derivatives
Compound Substituent Type Functional Group Linkage Potential Impact on Properties
Target Compound Bromoquinoline-pyridine Carboxamido Enhanced rigidity, H-bonding capacity
I-6230 Pyridazine-phenethyl Amino Increased flexibility, reduced polarity
I-6373 Isoxazole-phenethylthio Thioether Higher lipophilicity, redox sensitivity

Quinoline-Based Analogues

Quinoline derivatives are widely explored for pharmacological applications. The synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid (precursor to the target compound) involves condensation reactions, similar to methods used for related esters like ethyl 2-(4-bromophenyl)quinoline-4-carboxylate . Key differences include:

  • Ethyl Isoquinoline Carboxylates (e.g., ethyl isoquinoline-6-carboxylate ): Isoquinoline scaffolds lack the pyridine substitution at position 2, reducing electronic complexity.
  • Ethyl 4-((6-Methoxypyridin-3-yl)methyl)quinoline-2-carboxylate : This analog replaces the carboxamido group with a methoxypyridinylmethyl linker, likely altering solubility and target affinity.

Substituent Effects on Reactivity and Performance

  • Bromine vs. Methyl/Isoxazole Groups : The bromine atom in the target compound increases molecular weight (Br: ~80 Da) and may enhance halogen bonding in biological systems compared to methyl or isoxazole groups in I-6273/I-6373 .
  • The carboxamido group in the target compound may offer similar advantages in polymer compatibility.

Research Findings and Implications

  • Synthetic Feasibility: The target compound’s synthesis likely parallels methods for 2-(4-bromophenyl)quinoline-4-carboxylate derivatives, involving amide coupling between quinoline-carboxylic acid and ethyl 4-aminobenzoate .
  • Biological Potential: Quinoline derivatives often exhibit antimicrobial or anticancer activity. The pyridine and bromine substituents may enhance DNA intercalation or kinase inhibition compared to simpler analogs .
  • Physical Properties : The carboxamido linker improves thermal stability relative to ester or thioether linkages, as seen in studies of structurally related polymers .

Biological Activity

Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate is a complex organic compound with a molecular formula of C24H18BrN3O3C_{24}H_{18}BrN_{3}O_{3} and a molecular weight of approximately 476.33 g/mol. This compound is notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure incorporates elements of quinoline and pyridine, which are known to exhibit various pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate typically involves multi-step organic reactions. The initial steps include the reaction of 5-bromo anthranilic acid with isonicotinic chloride, followed by further reactions with p-amino acetophenone to yield the final product. This synthetic pathway allows for precise control over the chemical structure, enhancing its biological activity or altering its physicochemical properties .

Anticancer Properties

Research indicates that Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate exhibits significant anticancer activity . Quinoline derivatives are recognized for their ability to interact with biological targets involved in cancer cell proliferation. Preliminary studies suggest that this compound may inhibit specific kinases associated with cancer progression, making it a candidate for further pharmacological exploration .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity . Similar compounds have been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics . The mechanism of action appears to involve interference with essential cellular processes in microorganisms, potentially through inhibition of enzyme activity.

Analgesic and Anti-inflammatory Effects

Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate has also been evaluated for analgesic and anti-inflammatory activities . In comparative studies against reference standards like indomethacin, some derivatives exhibited significant analgesic effects, suggesting potential applications in pain management therapies.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate. The presence of the bromine atom and the carboxamide group significantly influences its interaction with biological targets. For instance, modifications in these functional groups can enhance binding affinity and selectivity towards specific enzymes or receptors.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique structural features of Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate against other quinoline derivatives:

Compound NameStructure FeaturesBiological Activity
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylateHydroxy group instead of carboxamideAntimicrobial
6-Bromo-2-pyridin-2-ylquinoline-4-carboxylic acidLacks benzoate moietyAntitumor
2-(Pyridin-4-yl)-quinoline-4-carboxylic acidSimplified structureAntiviral

This table illustrates how variations in structure can lead to different biological activities, emphasizing the importance of targeted design in drug development.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

  • Antimycobacterial Activity : A study on substituted quinoline derivatives demonstrated that specific analogs exhibited higher activity against Mycobacterium tuberculosis compared to traditional treatments like isoniazid .
  • Kinase Inhibition Studies : Binding studies using quinoline derivatives have shown that certain compounds effectively inhibit cytochrome P450 enzymes, which are crucial for drug metabolism .
  • Photosynthetic Inhibition : Research also explored the inhibition of photosynthetic electron transport in chloroplasts by related compounds, indicating a broader spectrum of biological interactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 4-(6-bromo-2-(pyridin-4-yl)quinoline-4-carboxamido)benzoate, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Condensation of substituted benzaldehydes with amines to form quinoline intermediates.

  • Step 2 : Bromination at the 6-position using reagents like NBS\text{NBS} or Br2\text{Br}_2 in CH2Cl2\text{CH}_2\text{Cl}_2.

  • Step 3 : Amide coupling via HATU\text{HATU}/DIPEA\text{DIPEA} or carbodiimide-mediated reactions.

  • Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (50–80°C), and stoichiometry to improve yields (≥70%) .

    • Key Table :
StepReagents/ConditionsYield (%)Reference
BrominationNBS\text{NBS}, 0°C, CH2Cl2\text{CH}_2\text{Cl}_285
Amide CouplingEDC\text{EDC}, HOBt\text{HOBt}, rt72

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Techniques :

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm regiochemistry of bromine and amide linkage .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., quinoline-pyridine dihedral angles) using SHELXL refinement (R-factor < 0.05) .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular formula (C23H17BrN3O3\text{C}_{23}\text{H}_{17}\text{BrN}_3\text{O}_3) .

Q. How do solvent and temperature influence the stability of this compound during storage?

  • Methodology :

  • Stability Tests : Monitor degradation via HPLC under varied conditions (e.g., 4°C in DMSO vs. rt in ethanol).
  • Findings : Degradation <5% after 30 days at 4°C in inert atmosphere .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered pyridine rings) be resolved during structure refinement?

  • Methodology :

  • SHELXL Tools : Use PART instructions and ISOR restraints to model disorder.
  • Validation : Cross-check with 3D\text{3D} electron density maps and ADDSYM for symmetry checks .
    • Example : In , E/Z isomerism in the styryl group was resolved using anisotropic displacement parameters.

Q. What mechanistic insights explain the compound’s bioactivity against kinase targets?

  • Approach :

  • Docking Studies : AutoDock Vina to predict binding to ATP pockets (e.g., EGFR kinase, ΔG ≈ -9.2 kcal/mol).
  • In Vitro Assays : Measure IC50_{50} values via fluorescence polarization (e.g., 0.8 μM for Aurora B kinase) .
    • Key Finding : The bromine atom enhances hydrophobic interactions, while the pyridine nitrogen forms H-bonds with Lys72 .

Q. How can structure-activity relationships (SAR) be explored through derivative synthesis?

  • Strategy :

  • Variations : Replace bromine with Cl/I or modify the benzoate ester to amides.
  • Biological Testing : Compare IC50_{50} against cancer cell lines (e.g., MCF-7, HeLa) .
    • Data Table :
DerivativeSubstitutionIC50_{50} (μM)
Parent Compound6-Br0.8
Analog 16-Cl1.2
Analog 2Benzoate → Benzamide0.5

Q. What computational methods validate experimental data when structural analyses conflict?

  • Methods :

  • DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data.
  • Hirshfeld Analysis : Quantify intermolecular interactions (e.g., Br⋯π contacts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.